molecular formula C11H9FO3 B15252515 Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate

Cat. No.: B15252515
M. Wt: 208.18 g/mol
InChI Key: VUALISPDRDQEIQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is a propiolic acid ester derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₉FO₃, with a molecular weight of 208.19 g/mol. This compound is structurally characterized by a triple bond (propiolate backbone) and a substituted aromatic ring, which confer unique electronic and steric properties. It is primarily utilized in organic synthesis, particularly in cycloaddition reactions and as a building block for heterocyclic compounds .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C11H9FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,1-2H3

InChI Key

VUALISPDRDQEIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#CC(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition Reactions: The triple bond in the propiolate moiety can undergo addition reactions with nucleophiles and electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Addition: Reagents like bromine or hydrogen halides in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Addition Products: The addition of halogens or hydrogen halides results in dihalo or halo derivatives.

    Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction Products: Alkanes or alkenes, depending on the reducing conditions.

Scientific Research Applications

Chemistry: Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a precursor for various functionalized derivatives.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe to investigate biochemical pathways involving fluoro and methoxy groups.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of polymers, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and van der Waals interactions with biological macromolecules. The propiolate moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 3-(3-fluoro-4-methoxyphenyl)propiolate, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-(4-fluorophenyl)propiolate 4-F (no methoxy) C₁₀H₇FO₂ 178.16 Higher reactivity in dipolar additions due to electron-withdrawing F; used in photochemical studies .
Methyl 3-(4-trifluoromethylphenyl)propiolate 4-CF₃ (electron-withdrawing) C₁₁H₇F₃O₂ 244.17 Enhanced electrophilicity for annulation reactions; forms stable intermediates in Rh-catalyzed syntheses .
Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate Ethyl ester (vs. methyl) C₁₂H₁₁FO₃ 222.21 Increased lipophilicity; used in pharmaceutical intermediates .
Methyl 3-((4-methoxyphenyl)thio)propiolate Thioether (S-linkage) C₁₁H₁₀O₃S 234.26 Distinct regioselectivity in cycloadditions due to sulfur’s polarizability .
Methyl 3-(4-formylphenyl)propiolate 4-CHO (aldehyde substituent) C₁₁H₈O₃ 188.18 Reacts with acetamides to form fused heterocycles (e.g., pyrido[1,2-a]pyrimidin-4-ones) .

Key Observations :

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity, making the triple bond more reactive toward nucleophiles or dipolarophiles .
  • Methoxy groups (-OCH₃) provide steric bulk and moderate electron-donating effects, influencing regioselectivity in annulation reactions .

Thioether derivatives (e.g., ) demonstrate unique photophysical properties due to sulfur’s electronic effects.

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